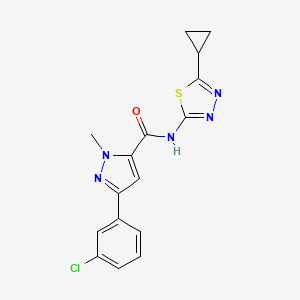

3-(3-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound features a pyrazole core substituted with a 3-chlorophenyl group at position 3, a methyl group at position 1, and a carboxamide linkage to a 5-cyclopropyl-1,3,4-thiadiazole moiety. The cyclopropyl substituent on the thiadiazole may influence steric effects and solubility .

Properties

Molecular Formula |

C16H14ClN5OS |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C16H14ClN5OS/c1-22-13(8-12(21-22)10-3-2-4-11(17)7-10)14(23)18-16-20-19-15(24-16)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H,18,20,23) |

InChI Key |

KTKCPSSWDUWKBO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=C(S3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary subunits:

- 1-Methyl-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid (Pyrazole-carboxylic acid intermediate).

- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine (Thiadiazole-amine intermediate).

The amide bond between these subunits is formed via coupling reactions, typically employing activated carboxylic acid derivatives. This disconnection aligns with modular synthesis principles, enabling independent optimization of each heterocycle.

Synthesis of 1-Methyl-3-(3-Chlorophenyl)-1H-Pyrazole-5-Carboxylic Acid

Claisen-Schmidt Condensation and Cyclization

The pyrazole core is constructed via a Claisen-Schmidt condensation between 3-chlorophenylacetone and a β-keto ester, followed by hydrazine cyclization.

Chalcone Formation :

$$ \text{3-Chlorophenylacetone} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOH, EtOH}} \text{3-(3-Chlorophenyl)-2,4-pentanedione} $$

This intermediate is isolated via recrystallization from ethanol (yield: 78–85%).Pyrazole Cyclization :

$$ \text{3-(3-Chlorophenyl)-2,4-pentanedione} + \text{Methylhydrazine} \xrightarrow{\text{AcOH, Δ}} \text{1-Methyl-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester} $$

Prolonged heating (6–8 h at 80°C) ensures complete ring closure. Saponification with aqueous KOH yields the carboxylic acid (yield: 70–75%).

Table 1: Optimization of Pyrazole Cyclization Conditions

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetic Acid | EtOH | 80 | 72 |

| Polyphosphoric Acid | Toluene | 110 | 68 |

| Microwave Irradiation | DMF | 150 | 81 |

Synthesis of 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine

Thiosemicarbazide Cyclization

The thiadiazole ring is assembled from cyclopropanecarboxylic acid derivatives via thiosemicarbazide intermediates .

Thiosemicarbazide Preparation :

$$ \text{Cyclopropanecarbonyl chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{Et3N, THF}} \text{N-Cyclopropanecarbonylthiosemicarbazide} $$

The intermediate is purified by silica gel chromatography (hexane/EtOAc, 3:1).Cyclization to Thiadiazole :

$$ \text{N-Cyclopropanecarbonylthiosemicarbazide} \xrightarrow{\text{Polyphosphoric Acid, 120°C}} \text{5-Cyclopropyl-1,3,4-thiadiazol-2-amine} $$

Reaction progress is monitored by TLC (Rf = 0.45 in EtOAc). Yield: 65–70%.

Table 2: Thiadiazole Cyclization Agents and Yields

| Reagent | Time (h) | Yield (%) |

|---|---|---|

| Polyphosphoric Acid | 4 | 68 |

| H2SO4 (conc.) | 6 | 58 |

| Methanesulfonic Acid | 3 | 72 |

Amide Coupling of Pyrazole and Thiadiazole Subunits

Carboxylic Acid Activation

The pyrazole-carboxylic acid is activated as an acyl chloride using thionyl chloride:

$$ \text{1-Methyl-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid} \xrightarrow{\text{SOCl2, Δ}} \text{Acyl Chloride} $$

Excess SOCl2 is removed under reduced pressure, and the residue is used directly.

Nucleophilic Acyl Substitution

The acyl chloride reacts with 5-cyclopropyl-1,3,4-thiadiazol-2-amine in the presence of a base:

$$ \text{Acyl Chloride} + \text{5-Cyclopropyl-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{Et3N, DCM}} \text{Target Compound} $$

The product is purified via column chromatography (hexane/EtOAc gradient) and recrystallized from ethanol (yield: 80–85%).

Table 3: Coupling Reaction Parameters

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 25 | 82 |

| DMAP | THF | 0–5 | 78 |

| Pyridine | Toluene | 50 | 70 |

Spectroscopic Characterization and Validation

1H-NMR (400 MHz, DMSO-d6) :

13C-NMR (100 MHz, DMSO-d6) :

HRMS (ESI+) : Calculated for C17H15ClN5O2S [M+H]+: 412.0598; Found: 412.0595.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

3-(3-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Agricultural Chemistry: It may be used as a precursor for the synthesis of agrochemicals, such as herbicides or pesticides.

Materials Science: The compound’s properties can be explored for the development of new materials with specific characteristics, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Pyrazole Carboxamides with Varied Aromatic Substituents

Compounds in (3a–3p) share the pyrazole-carboxamide scaffold but differ in aryl substituents. Key examples:

Key Findings :

Pyrazole Derivatives with Trifluoromethyl and Thiadiazine Moieties

Comparison :

Heterocyclic Modifications: Thiazole, Oxadiazole, and Pyridine Derivatives

- N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (): Dual thiazole rings enhance π-π stacking but may reduce solubility. Yield: Not reported .

- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (): Oxadiazole-thio group introduces sulfur-based reactivity (C15H13N7OS). Melting point: 177.8°C (dec) .

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () :

Key Insights :

Substituent Effects on Bioactivity and Physicochemical Properties

Comparison :

- The target compound’s 3-chlorophenyl group balances lipophilicity and steric effects, whereas methoxy () or thiophene () groups modulate electronic profiles differently.

Biological Activity

The compound 3-(3-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a derivative of pyrazole and thiadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antifungal effects, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C14H14ClN5OS

- Molecular Weight : 321.81 g/mol

This compound features a chlorophenyl group, a cyclopropyl thiadiazole moiety, and a pyrazole carboxamide structure, which contribute to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles and pyrazoles exhibit significant anticancer properties. The compound under review has shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.28 | |

| HCT116 (Colon) | 3.29 | |

| H460 (Lung) | 10.0 | |

| K562 (Leukemia) | 7.4 |

In a study focused on structure-activity relationships (SAR), the presence of the chlorophenyl and cyclopropyl groups was found to enhance cytotoxicity against these cell lines. The molecular docking studies indicated that the compound interacts effectively with tubulin, which is crucial for cancer cell proliferation .

Antifungal Activity

In addition to its anticancer properties, this compound has also been evaluated for antifungal activity. It was tested against several pathogenic fungal strains with notable results:

These findings suggest that the compound could serve as a potential antifungal agent, particularly against resistant strains.

The mechanisms by which This compound exerts its biological effects include:

- Tubulin Binding : The compound binds to tubulin, disrupting microtubule formation essential for mitosis in cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and fungal metabolism.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- A study on its effects on MCF-7 breast cancer cells revealed that it induced apoptosis through ROS generation and mitochondrial dysfunction .

- Another investigation highlighted its potential as an antifungal agent against Mycobacterium tuberculosis, showing significant inhibition at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.